![molecular formula C10H7ClIN B12941968 7-Chloro-4-iodo-3-methylisoquinoline](/img/structure/B12941968.png)
7-Chloro-4-iodo-3-methylisoquinoline
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Overview
Description
7-Chloro-4-iodo-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of novel compounds with potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-iodo-3-methylisoquinoline typically involves the halogenation of 3-methylisoquinoline. One common method is the sequential chlorination and iodination of 3-methylisoquinoline. The chlorination step can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The iodination step can be achieved using iodine (I2) and a suitable oxidizing agent such as silver sulfate (Ag2SO4) or hydrogen peroxide (H2O2).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-iodo-3-methylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the cytotoxic effects of 7-chloro derivatives, including 7-chloro-4-iodo-3-methylisoquinoline, against various cancer cell lines. For instance:
- Cytotoxic Activity : Research shows that derivatives of 7-chloroquinoline exhibit strong antiproliferative effects against multiple cancer types, including leukemia and colorectal cancers. These compounds induce apoptosis and inhibit cell cycle progression in cancer cells, as evidenced by their ability to accumulate cells in the G0/G1 phase and inhibit DNA/RNA synthesis .
- Structure-Activity Relationship (SAR) : A study on hydrazones derived from 7-chloroquinoline demonstrated that modifications at specific positions significantly affect their cytotoxic potency. Some hydrazones showed submicromolar GI50 values across a broad panel of cancer cell lines, indicating their potential as effective anticancer agents .
Anticancer Efficacy
A notable study evaluated a series of 7-chloroquinoline derivatives against a panel of 60 cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, with one compound showing an IC50 value of 0.688 µg/cm² against CNS cancer cells. This highlights the potential for developing targeted therapies based on structural modifications of the isoquinoline framework .
Rho-Kinase Inhibition
Research has demonstrated that isoquinoline derivatives can effectively inhibit Rho-kinase activity, which is implicated in various pathological conditions including hypertension and cancer metastasis. This makes compounds like this compound promising candidates for further development in both oncology and cardiovascular therapies .
Mechanism of Action
The mechanism of action of 7-Chloro-4-iodo-3-methylisoquinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. For example, the chlorine atom can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
- 7-Chloro-4-iodoquinoline
- 7-Chloro-4-bromo-3-methylisoquinoline
- 7-Chloro-4-fluoro-3-methylisoquinoline
Comparison: 7-Chloro-4-iodo-3-methylisoquinoline is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to its analogs, the iodine atom in this compound can participate in specific interactions such as halogen bonding, which may enhance its potency and selectivity in biological systems. Additionally, the combination of chlorine and iodine atoms can provide a balance between lipophilicity and hydrophilicity, affecting its pharmacokinetic properties.
Biological Activity
7-Chloro-4-iodo-3-methylisoquinoline is a derivative of isoquinoline that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a chloro group at position 7, an iodo group at position 4, and a methyl group at position 3 of the isoquinoline ring. This unique substitution pattern is crucial for its biological activity.
Antimalarial Activity
Research has indicated that isoquinoline derivatives, including this compound, exhibit significant antimalarial properties. A study focused on various isoquinoline derivatives demonstrated that compounds with specific halogen substitutions displayed enhanced activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship analysis suggested that the presence of halogens (like chlorine and iodine) at specific positions on the isoquinoline ring is essential for antiplasmodial efficacy .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against human HepG2 liver cancer cells, showing promising results with IC50 values indicating moderate cytotoxicity. These findings suggest that the compound may act as a potential chemotherapeutic agent .
The proposed mechanism of action for this compound involves interaction with cellular targets such as DNA and specific protein kinases. The compound's ability to intercalate with DNA may lead to inhibition of cell division in cancer cells, while its interaction with protein kinases could disrupt critical signaling pathways involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Antimalarial | Plasmodium falciparum | 1.5 - 2.4 | |
Cytotoxicity | HepG2 (human liver) | 17 - 53 | |
Inhibition of Kinases | BRAF V600E | 21 - 140 |
Structure-Activity Relationship (SAR)
The SAR studies highlight that the positioning and nature of substituents on the isoquinoline scaffold significantly influence biological activity. For instance, the presence of both chloro and iodo groups enhances antimalarial activity compared to other substitutions. Additionally, modifications to the methyl group can also affect cytotoxic properties, indicating that careful design of these substituents is critical for optimizing activity .
Properties
Molecular Formula |
C10H7ClIN |
---|---|
Molecular Weight |
303.52 g/mol |
IUPAC Name |
7-chloro-4-iodo-3-methylisoquinoline |
InChI |
InChI=1S/C10H7ClIN/c1-6-10(12)9-3-2-8(11)4-7(9)5-13-6/h2-5H,1H3 |
InChI Key |
RHKDPDVAELSFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=C(C=CC2=C1I)Cl |
Origin of Product |
United States |
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